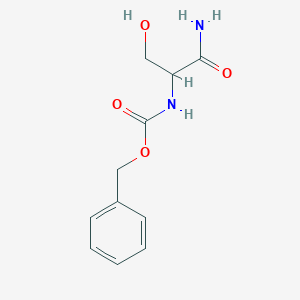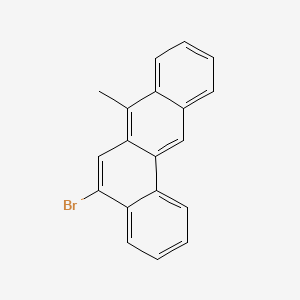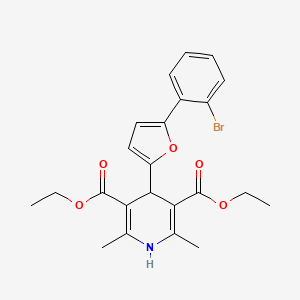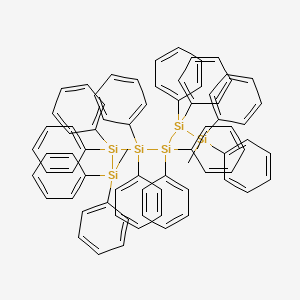
Phenyltris(3-fluorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris(3-fluorophenyl)silane is a chemical compound with the molecular formula C24H17F3Si and a molecular weight of 390.484 g/mol It is characterized by the presence of a silicon atom bonded to one phenyl group and three 3-fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyltris(3-fluorophenyl)silane can be synthesized through the hydrosilylation reaction of phenyltrichlorosilane with 3-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a catalyst like platinum or palladium to facilitate the addition of the 3-fluorophenyl groups to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyltris(3-fluorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, organometallic reagents; reactions often require catalysts and inert atmospheres.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted phenyl and 3-fluorophenyl silanes.
Applications De Recherche Scientifique
Phenyltris(3-fluorophenyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Phenyltris(3-fluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and 3-fluorophenyl groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the fluorine atoms on the phenyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications in catalysis and material science .
Comparaison Avec Des Composés Similaires
Phenyltris(trimethylsilyl)silane: Similar structure but with trimethylsilyl groups instead of 3-fluorophenyl groups.
Tris(pentafluorophenyl)borane: Contains boron instead of silicon and pentafluorophenyl groups instead of 3-fluorophenyl groups.
Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of 3-fluorophenyl groups.
Uniqueness: Phenyltris(3-fluorophenyl)silane is unique due to the presence of the 3-fluorophenyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it suitable for specialized applications in catalysis, material science, and organic synthesis .
Propriétés
Numéro CAS |
2804-88-8 |
|---|---|
Formule moléculaire |
C24H17F3Si |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
tris(3-fluorophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17F3Si/c25-18-7-4-12-22(15-18)28(21-10-2-1-3-11-21,23-13-5-8-19(26)16-23)24-14-6-9-20(27)17-24/h1-17H |
Clé InChI |
LUFHQXPBFQTOPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
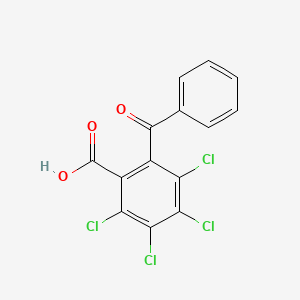
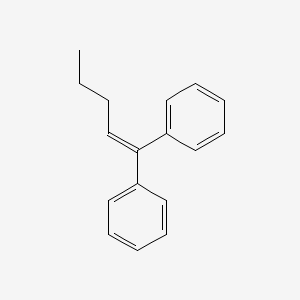
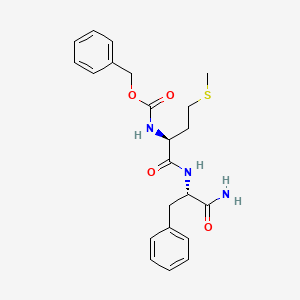

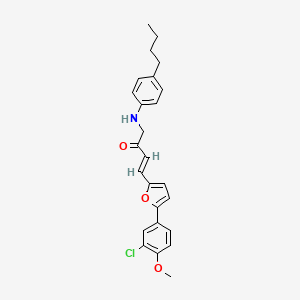

![Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
